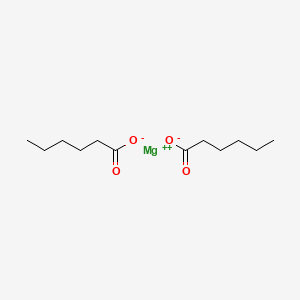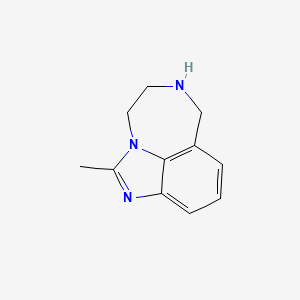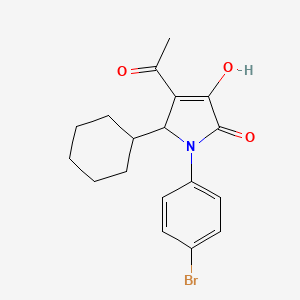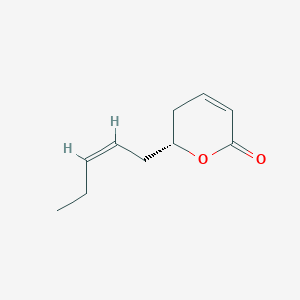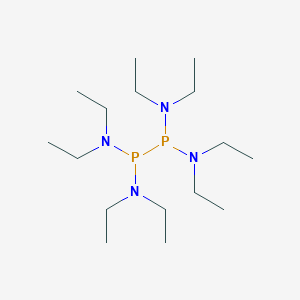
Tetrakis(diethylamino)diphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(diethylamino)diphosphane is an organophosphorus compound with the molecular formula C16H40N4P2 It is known for its unique structure, which includes two phosphorus atoms bonded to four diethylamino groups
准备方法
Synthetic Routes and Reaction Conditions
Tetrakis(diethylamino)diphosphane can be synthesized through the reaction of diethylamine with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows:
PCl3+4(C2H5)2NH→P(N(C2H5)2)4+3HCl
The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions
Tetrakis(diethylamino)diphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The diethylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the diethylamino groups under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Compounds with different functional groups replacing the diethylamino groups.
科学研究应用
Tetrakis(diethylamino)diphosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological systems due to its unique reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of tetrakis(diethylamino)diphosphane involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. Its molecular targets include electrophilic and nucleophilic centers, allowing it to participate in a wide range of chemical transformations.
相似化合物的比较
Similar Compounds
Tetrakis(dimethylamino)ethylene: Similar in structure but with dimethylamino groups instead of diethylamino groups.
Tetrakis(diethylamido)hafnium: Contains hafnium instead of phosphorus.
Tetrakis(dimethylamido)titanium: Contains titanium instead of phosphorus.
Uniqueness
Tetrakis(diethylamino)diphosphane is unique due to its specific combination of diethylamino groups and phosphorus atoms, which imparts distinct reactivity and properties compared to other similar compounds
属性
分子式 |
C16H40N4P2 |
|---|---|
分子量 |
350.46 g/mol |
IUPAC 名称 |
N-[bis(diethylamino)phosphanyl-(diethylamino)phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H40N4P2/c1-9-17(10-2)21(18(11-3)12-4)22(19(13-5)14-6)20(15-7)16-8/h9-16H2,1-8H3 |
InChI 键 |
AXIMJAIVKMUFCQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)P(N(CC)CC)P(N(CC)CC)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
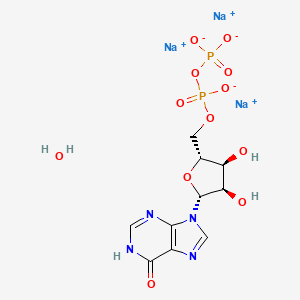


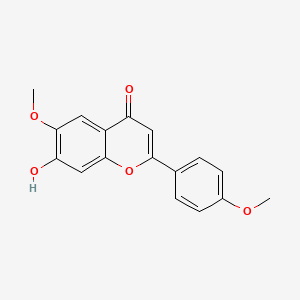
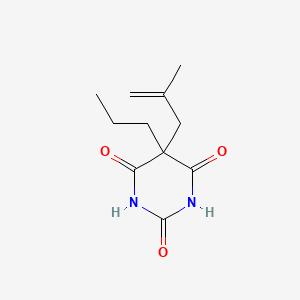
![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)

